2-(4-Ethynylphenyl)acetamide
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Overview
Description
2-(4-Ethynylphenyl)acetamide is an organic compound with the molecular formula C10H9NO It is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethynylphenyl)acetamide typically involves the reaction of 4-ethynylaniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethynylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of 4-ethynylbenzaldehyde or 4-ethynylbenzoic acid.
Reduction: Formation of 2-(4-ethynylphenyl)ethylamine.
Substitution: Formation of various substituted phenylacetamides depending on the electrophile used.
Scientific Research Applications
2-(4-Ethynylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features
Mechanism of Action
The mechanism of action of 2-(4-Ethynylphenyl)acetamide is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its ethynyl and acetamide functional groups. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)acetamide
- 2-(4-Methylphenyl)acetamide
- 2-(4-Chlorophenyl)acetamide
Comparison
2-(4-Ethynylphenyl)acetamide is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the ethynyl group can participate in click chemistry, a valuable tool in bioconjugation and materials science .
Properties
Molecular Formula |
C10H9NO |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-(4-ethynylphenyl)acetamide |
InChI |
InChI=1S/C10H9NO/c1-2-8-3-5-9(6-4-8)7-10(11)12/h1,3-6H,7H2,(H2,11,12) |
InChI Key |
MQUUANKDAVAZNU-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)CC(=O)N |
Origin of Product |
United States |
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